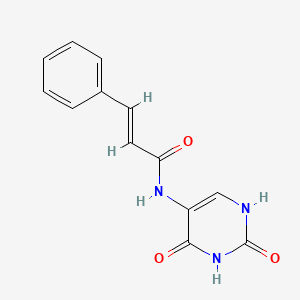
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylacrylamide and related compounds typically involves multicomponent reactions, such as the Biginelli reaction or variations thereof, which allow for the efficient assembly of the pyrimidine core from simple starting materials including urea, aldehydes, and β-keto esters or similar carbonyl compounds. The synthesis process often involves catalysis under acidic or basic conditions to promote cyclization and subsequent formation of the pyrimidine ring (Hulme et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylacrylamide, often features extensive hydrogen bonding, both intra- and intermolecularly, which can significantly influence their crystalline structure and solubility. X-ray crystallography studies provide insights into these structures, revealing monoclinic space groups and specific bonding patterns that contribute to the compound's stability and interactions (Beaton et al., 1987).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including cyclocondensation, N-acylation, and alkylation, which can be utilized to introduce functional groups and modify the core structure for specific applications or to enhance biological activity. These reactions are pivotal in the development of novel compounds with potential pharmacological properties (Śladowska et al., 1990).
Physical Properties Analysis
The physical properties of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylacrylamide, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of hydrogen bonding significantly affects its solubility in various solvents, a critical factor for its application in different fields, including pharmaceuticals (Bookser et al., 2005).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are characterized by their reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for further functionalization. These properties are crucial for exploring the compound's utility in chemical syntheses, material science, and as potential therapeutics (Nagamatsu et al., 1984).
Propiedades
IUPAC Name |
(E)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-11(7-6-9-4-2-1-3-5-9)15-10-8-14-13(19)16-12(10)18/h1-8H,(H,15,17)(H2,14,16,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPTKUDSQMMLU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5637528.png)
![10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5637532.png)
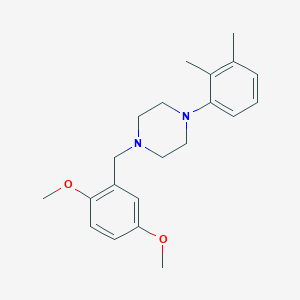
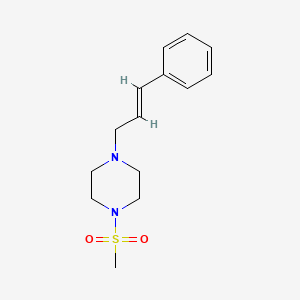
![1-{[3-cyclopentyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5637537.png)
![2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5637551.png)
![7-{[4-(3-methylphenyl)piperazin-1-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5637565.png)


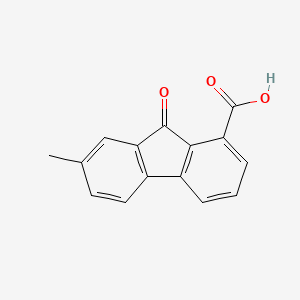
![methyl 4-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5637597.png)
![1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5637598.png)
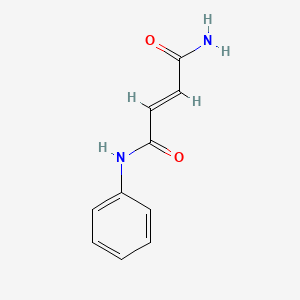
![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5637625.png)